Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its fused ring structure, which includes a thiophene ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often involve heating the reactants to facilitate cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to its corresponding alcohol or amine derivatives.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate can be compared with other thienopyrimidine derivatives, such as:
Thieno[3,2-d]pyrimidine-2-carboxylate: Similar structure but different substitution pattern.
Thieno[3,4-b]pyridine derivatives: Different ring fusion pattern and biological activity.
Pyrido[2,3-d]pyrimidin-5-one: Different heterocyclic system with distinct chemical properties and applications
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable compound for various research applications.
Biological Activity
Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate (CAS No. 319442-19-8) is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse sources.
Chemical Structure
The compound has the following chemical formula: C9H8N2O3S. Its structure features a thieno[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves the condensation of thienopyrimidine derivatives with various reagents under controlled conditions. The reaction conditions can significantly influence the yield and purity of the final product.
Antiallergenic Activity
Research has demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit significant antiallergenic properties. A study reported that a series of novel derivatives, including ethyl 6-ethyl-3,4-dihydro-4-oxothieno-[2,3-d]pyrimidine-2-carboxylate, showed oral activity in the rat passive cutaneous anaphylaxis (PCA) test. These compounds inhibited histamine release and bronchospasm induced by allergens, with some exhibiting a duration of action up to four hours in vivo .
Antimicrobial Activity
Another area of interest is the antimicrobial potential of ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine derivatives. A recent study synthesized several derivatives and evaluated their in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria. Compounds demonstrated varying degrees of efficacy, indicating that structural modifications could enhance their antibacterial properties .
Case Study 1: Antiallergenic Efficacy
In an experimental model using rats, ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine derivatives were tested for their ability to prevent allergen-induced reactions. The results indicated that specific substitutions at the 5 and 6 positions on the pyrimidine ring significantly increased the potency of these compounds in inhibiting allergic responses .
Case Study 2: Antimicrobial Testing
A set of synthesized thienopyrimidine derivatives was subjected to antimicrobial testing against various bacterial strains. The results revealed that certain compounds exhibited strong inhibitory effects against Mycobacterium tuberculosis and other pathogens. This suggests a promising avenue for developing new antibiotics based on this scaffold .
Research Findings
Properties
IUPAC Name |
ethyl 4-oxo-3H-thieno[2,3-d]pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c1-2-14-9(13)5-3-15-8-6(5)7(12)10-4-11-8/h3-4H,2H2,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKAKAYZDFPCIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC2=C1C(=O)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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